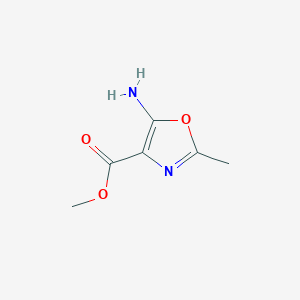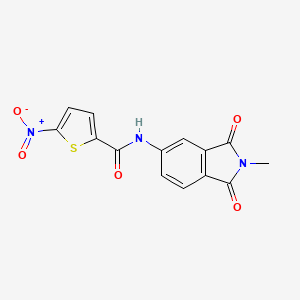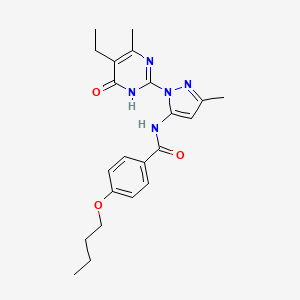![molecular formula C19H9Cl2F3N2S B2482520 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 338749-80-7](/img/structure/B2482520.png)
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chlorophenyl, sulfanyl, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The chlorophenyl, sulfanyl, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.
Final Functionalization: The nitrile group is added in the final step, often through a cyanation reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-methylpyridine-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.
6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but has a carboxamide group instead of a nitrile group.
Uniqueness
The presence of the trifluoromethyl group in 6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2S/c20-12-3-1-11(2-4-12)17-9-16(19(22,23)24)15(10-25)18(26-17)27-14-7-5-13(21)6-8-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVDABYPYIOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)


![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)
![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)

![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)
![6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2482451.png)

![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)
![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)
![2-(cyclopentyloxy)-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2482459.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)
